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Compound Name: d
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Cat. No.: B1200675

Abstract

This whitepaper provides a comprehensive technical overview of 2'-Chloro-biphenyl-4-
carboxylic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal
chemistry and materials science. We delve into its chemical identity, physicochemical
properties, and provide a detailed, field-tested protocol for its synthesis via the Suzuki-Miyaura
cross-coupling reaction, including mechanistic insights into the catalytic cycle. Furthermore, this
guide outlines the compound's key applications as a pivotal building block in the development
of advanced pharmaceutical intermediates. Sections on spectroscopic characterization and
detailed safety and handling protocols are included to furnish researchers, scientists, and drug
development professionals with a complete and actionable resource for their work.

Chemical Identity and Physicochemical Properties

2'-Chloro-biphenyl-4-carboxylic acid is an organic compound featuring a biphenyl core
structure.[1] This core is functionalized with a carboxylic acid group at the 4-position of one
phenyl ring and a chlorine atom at the 2'-position of the adjacent ring.[1] The chlorine
substituent at the ortho-position of the second ring induces a twisted conformation, restricting
the rotation around the biphenyl C-C single bond, a feature that can be exploited in molecular
design to control conformational rigidity.[1]

The IUPAC name for this compound is 2'-Chloro-[1,1'-biphenyl]-4-carboxylic acid.
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1.1 Molecular Structure

The diagram below illustrates the chemical structure and the IUPAC numbering scheme for 2'-
Chloro-biphenyl-4-carboxylic acid.

Figure 1: Structure of 2'-Chloro-biphenyl-4-carboxylic acid.

1.2 Identifiers and Properties

The key identifiers and physicochemical properties are summarized below for quick reference.

Property Value Source(s)

2'-Chloro-[1,1'-biphenyl]-4-

UPAC Name carboxylic acid

CAS Number 3808-93-3 [2]
Molecular Formula C13H9oClO2 [1][2]
Molecular Weight 232.66 g/mol [11[2]
Melting Point 247 °C [1]
Boiling Point (Predicted) 382.4 £ 25.0 °C at 760 mmHg [1]
Density (Predicted) 1.3+0.1 g/cm3 [1]
SMILES 0O=C(0)cl1ccc(ccl)c2ccecc2Cl

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the biphenyl scaffold is most efficiently achieved via palladium-catalyzed
cross-coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method due to
its high functional group tolerance, mild reaction conditions, and the commercial availability and
low toxicity of its boronic acid reagents.[3]

2.1 Mechanistic Rationale

The synthesis involves the coupling of (4-carboxyphenyl)boronic acid with 1-bromo-2-
chlorobenzene.
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o Catalyst System: A palladium(0) species, often generated in situ from a palladium(ll)
precatalyst like Palladium(ll) acetate [Pd(OAc)2] with a phosphine ligand (e.g.,
triphenylphosphine), is the active catalyst.[4] The ligand stabilizes the Pd(0) center and
facilitates the reaction steps.

e Base: A base, such as sodium carbonate (Na2COs3) or potassium carbonate (K2COs), is
crucial.[5][6] Its primary role is to activate the boronic acid by forming a more nucleophilic
boronate species, which facilitates the transmetalation step.

e Solvent System: A biphasic solvent system, typically an organic solvent like 1-propanol,
DME, or toluene mixed with water, is used.[4][7] This system effectively dissolves both the
organic substrates and the inorganic base.

2.2 Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating in-process checks and a robust
purification and characterization workflow to ensure the final product's identity and purity.

Materials:

o (4-carboxyphenyl)boronic acid

e 1-bromo-2-chlorobenzene

o Palladium(ll) acetate [Pd(OAC)z]

o Triphenylphosphine [P(Ph)s]

e Anhydrous Potassium Carbonate (K2CO3)
e 1,4-Dioxane

o Deionized Water

o Ethyl Acetate (EtOAC)

e Brine (saturated NaCl solution)
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e Anhydrous Magnesium Sulfate (MgSOa)
e Hydrochloric Acid (2M HCI)
Procedure:

o Reaction Setup: To a three-necked round-bottomed flask equipped with a condenser,
magnetic stirrer, and a nitrogen inlet, add (4-carboxyphenyl)boronic acid (1.05 equivalents)
and 1-bromo-2-chlorobenzene (1.0 equivalent).

o Catalyst and Base Addition: Add triphenylphosphine (0.009 eq.), palladium(ll) acetate (0.003
eg.), and potassium carbonate (2.0 eq.).[4]

e Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Purge the
mixture with nitrogen for 20-30 minutes to remove dissolved oxygen, which can oxidize and
deactivate the Pd(0) catalyst.

e Reaction: Heat the mixture to reflux (approx. 80-90 °C) under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl
halide is consumed (typically 4-16 hours).

e Workup & Extraction:
o Cool the reaction mixture to room temperature and dilute with water.
o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
o Combine the organic layers and wash sequentially with water and then brine.

o Dry the organic layer over anhydrous MgSOea, filter, and remove the solvent under reduced
pressure.

 Purification & Validation (Step 1):

o The crude solid is an off-white powder. Suspend this crude product in 2M HCI and stir
vigorously. This step protonates the carboxylate salt, rendering the desired product
insoluble in the aqueous acid.
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o Filter the solid, wash thoroughly with deionized water until the filtrate is neutral (check with
pH paper).

o Dry the white solid in a vacuum oven.
e Final Validation (Step 2):

o Determine the melting point of the dried solid. A sharp melting point around 247 °C is
indicative of high purity.[1]

o Obtain *H NMR and Mass Spectrometry data to confirm the structure and molecular
weight.

2.3 Synthesis Workflow Diagram

Suzuki Coupling Reaction Purification & Validation

1. Reactants Loading 2. Catalyst & Base Add 3. Reflux under N2 4. In-Process Control | _ Reaction Complete,_('5. Aqueous Workup 6. Acidification & Isolation 7. Drying 8. Final Analysis | _Pure Product,_ (. o -
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Figure 2: Step-by-step workflow for the synthesis and validation of the target compound.

Applications in Research and Development

Biphenyl carboxylic acids are privileged structures in medicinal chemistry.[8] The carboxylic
acid group often serves as a key hydrogen bonding partner or a handle for prodrug strategies,
while the biphenyl scaffold provides a rigid framework for orienting other functional groups.[8][9]
[10]

2'-Chloro-biphenyl-4-carboxylic acid is primarily utilized as a crucial building block or
intermediate in the synthesis of more complex molecules, particularly active pharmaceutical
ingredients (APIs).[11][12]

e Anti-inflammatory Agents: The biphenyl scaffold is present in several non-steroidal anti-
inflammatory drugs (NSAIDs).[8] This intermediate can be used to synthesize analogs of
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existing drugs or novel compounds for screening.

+ Anticancer Agents: Many small molecule kinase inhibitors and other anticancer agents
feature biphenyl cores.[8] The specific substitution pattern of 2'-Chloro-biphenyl-4-
carboxylic acid allows for the exploration of structure-activity relationships (SAR) in
targeted drug discovery programs.

« Materials Science: Substituted biphenyls are also used in the development of liquid crystals
and other advanced organic materials.

3.1 Role as a Molecular Scaffold

The diagram below illustrates how 2'-Chloro-biphenyl-4-carboxylic acid serves as a versatile
starting point for further chemical elaboration.

2'-Chloro-biphenyl-4-carboxylic acid

Pharmaceutical Synthesis

Amide Coupling Esterification Reduction to Alcohol
(e.g., with bioactive amines) (Prodrugs) (Linker Synthesis)

ial Final Products

Active Pharmaceutical Functional Materials

Ingredients (APIs) (e.g., Liquid Crystals)

Click to download full resolution via product page

Figure 3: Derivatization pathways from the core molecule.

Spectroscopic Characterization
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Confirming the identity of the synthesized compound is paramount. Below are the expected key
signals for spectroscopic analysis.

Spectroscopy Expected Signals

Multiplets in the aromatic region (& 7.3-8.2 ppm)

corresponding to the protons on the two phenyl

IH NMR _ _ _
rings. A broad singlet far downfield (>10 ppm)
for the carboxylic acid proton.
Signals in the aromatic region (6 125-145 ppm).
13C NMR A signal for the carboxylic acid carbonyl carbon

(>165 ppm).

Molecular ion peak (M*) at m/z = 232,

corresponding to the molecular weight. An
Mass Spec (El) isotopic pattern (M+2) at = 234 with ~1/3 the

intensity of the M+ peak, characteristic of a

monochlorinated compound.

A broad O-H stretch from the carboxylic acid
R Spect dimer (2500-3300 cm™1). A sharp C=0 stretch
ectrosco
P Py around 1700 cm~t. C-Cl stretching vibrations in

the fingerprint region (600-800 cm~1).

Note: Exact chemical shifts and peak shapes can vary based on the solvent and instrument
used.

Safety and Handling

As a laboratory chemical, 2'-Chloro-biphenyl-4-carboxylic acid requires careful handling.
The toxicological properties have not been fully investigated.

o Hazard Identification: Causes serious eye irritation (H319). May cause skin and respiratory
irritation.[13]

o Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
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o Skin Protection: Handle with compatible chemical-resistant gloves (e.qg., nitrile). Wear a lab
coat.[14]

o Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[13] Avoid
generating dust.

e Handling and Storage:
o Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
o Wash hands thoroughly after handling.
o Avoid contact with skin, eyes, and clothing.[15]

 First Aid Measures:

o Eyes: Immediately rinse cautiously with water for several minutes.[14] If irritation persists,
seek medical attention.

o Skin: Wash off with soap and plenty of water.[14]
o Inhalation: Move person to fresh air.[14]

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow the product to enter drains.

Conclusion

2'-Chloro-biphenyl-4-carboxylic acid is a valuable and versatile chemical intermediate. Its
synthesis is reliably achieved through well-established palladium-catalyzed cross-coupling
methodologies like the Suzuki reaction. The compound's rigid, substituted biphenyl framework
makes it an important scaffold for the synthesis of complex target molecules in pharmaceutical
and materials science research. Adherence to proper laboratory safety protocols is essential
when handling this compound. This guide serves as a foundational resource for scientists to
confidently synthesize, characterize, and utilize this important building block in their research
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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